N',N'-Di(desmethyl) Azithromycin
Description
Contextualization within Macrolide Antibiotic Research
Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. nih.gov They are known for their effectiveness against a broad spectrum of bacteria by inhibiting protein synthesis. nih.govyoutube.com Macrolides bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides. mdpi.comnih.gov This action is typically bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal at higher concentrations. nih.govbiosynth.com
The research into macrolide antibiotics is driven by the persistent challenge of antibiotic resistance. nih.gov Bacteria have developed several mechanisms to counteract the effects of these drugs, including enzymatic modification of the drug, efflux pumps that remove the drug from the cell, and modifications to the ribosomal target site. nih.gov N',N'-Di(desmethyl) azithromycin (B1666446), as a metabolite and derivative of azithromycin, is crucial in this research context. ontosight.airesearchgate.net Studying such derivatives helps scientists understand how modifications to the parent molecule affect its antibacterial activity, pharmacokinetic properties, and susceptibility to resistance mechanisms. biosynth.comontosight.ai
Historical Perspective of Azithromycin and its Derivatives
The story of azithromycin begins with the discovery of erythromycin (B1671065) in 1952, the first macrolide antibiotic to be used clinically. nih.gov While effective, erythromycin had limitations, including instability in acidic environments and a relatively narrow spectrum of activity. nih.gov This prompted researchers to seek improved derivatives.
A significant breakthrough came in 1980 when a team of scientists at the Croatian pharmaceutical company Pliva discovered azithromycin. wikipedia.orgresearchgate.netdoaj.org By incorporating a nitrogen atom into the 14-membered lactone ring of erythromycin, they created a 15-membered ring structure, giving rise to a new subclass of macrolides called azalides. researchgate.netdoaj.org This structural modification conferred greater acid stability and a broader spectrum of activity compared to erythromycin. researchgate.net Azithromycin was patented in 1981 and later commercialized through a licensing agreement with Pfizer. wikipedia.orgresearchgate.net
The development of azithromycin spurred further research into its derivatives and metabolites, including N',N'-di(desmethyl) azithromycin. This compound is formed by the removal of two methyl groups from the amino sugar portion of the azithromycin molecule. ontosight.ai The study of such derivatives is integral to understanding the metabolism of azithromycin in the body and identifying potential new compounds with altered biological profiles. biosynth.comresearchgate.net
Significance of Desmethylated Azithromycin Analogs in Chemical Biology
Desmethylated analogs of macrolides, such as this compound, are of considerable interest in chemical biology. The process of desmethylation, or removing methyl groups, can have profound effects on a molecule's properties. nih.govnih.gov In the context of macrolide antibiotics, these changes can influence how the drug interacts with its ribosomal target, its ability to evade resistance mechanisms, and its pharmacokinetic profile. nih.govontosight.ai
The study of this compound and similar analogs provides valuable insights into the molecular interactions that govern antibiotic efficacy. This knowledge is critical for the rational design of new antibiotics that can overcome existing resistance mechanisms and address the urgent public health need for novel antimicrobial agents. nih.govnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H68N2O12 | nih.gov |
| Molecular Weight | 720.9 g/mol | nih.gov |
| CAS Number | 612069-27-9 | nih.gov |
| Synonyms | 3'-N,N-Di(desmethyl) Azithromycin, Azithromycin Impurity E | nih.gov |
Properties
Molecular Formula |
C36H68N2O12 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
11-(4-amino-3-hydroxy-6-methyloxan-2-yl)oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3 |
InChI Key |
PCDDIDGPAIGEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Structural Characterization and Derivation of N ,n Di Desmethyl Azithromycin
Molecular Structure and Isomeric Considerations
The fundamental structure of N',N'-Di(desmethyl) Azithromycin (B1666446) is a 15-membered macrocyclic lactone ring, a hallmark of azalide antibiotics. To this ring are attached two sugar moieties: a desosamine (B1220255) sugar and a cladinose (B132029) sugar. The key distinction from azithromycin lies in the amine group on the desosamine sugar and the nitrogen atom incorporated into the macrolactone ring. In N',N'-Di(desmethyl) Azithromycin, both of these nitrogen atoms are secondary amines, each bonded to a hydrogen atom instead of a methyl group.
The molecular formula of this compound is C36H68N2O12 uni.lunih.gov. The molecule possesses multiple chiral centers, leading to a complex stereochemistry that is crucial for its interaction with biological targets. The spatial arrangement of the various hydroxyl, methyl, and other functional groups on the macrolactone ring and the sugar moieties is critical.
Semisynthetic Origin from Azithromycin
This compound is not a naturally occurring compound but is instead derived from azithromycin through chemical modification. The process involves the removal of two methyl groups from the parent molecule. This demethylation can occur at the 3'-nitrogen of the desosamine sugar and the 9a-nitrogen of the azalide ring.
Azithromycin itself is a semisynthetic derivative of erythromycin (B1671065) A, a naturally occurring macrolide. The synthesis of azithromycin from erythromycin involves a multi-step process that includes a Beckmann rearrangement of erythromycin A oxime to expand the 14-membered erythromycin ring to a 15-membered azalide ring nih.gov. This key step introduces a nitrogen atom into the macrolactone ring. Subsequent reductive N-methylation steps lead to the formation of azithromycin. The synthesis of this compound would conceptually involve omitting or reversing these N-methylation steps. A method for synthesizing demethyl azithromycin from erythromycin A oxime has been described, involving Beckmann rearrangement, potassium borohydride reduction, and hydrolysis google.com.
Relationship to Azithromycin Metabolites and Impurities
This compound is recognized as both a metabolite and an impurity of azithromycin. Its presence in azithromycin drug products is carefully monitored to ensure the quality and safety of the medication.
As a metabolite, this compound can be formed in the body after the administration of azithromycin. The metabolic processes can involve N-demethylation, where enzymes in the liver remove one or both of the methyl groups from the nitrogen atoms of azithromycin. One study on the metabolism of azithromycin in ball pythons identified 3'-N-didesmethyl-azithromycin as a metabolite found only in the kidney nih.gov.
As an impurity, this compound can arise during the manufacturing process of azithromycin or as a degradation product upon storage. The European Pharmacopoeia (EP) lists several impurities of azithromycin, and related compounds with demethylations are included. For instance, Azithromycin EP Impurity E is 3′-(N,N-Didemethyl)azithromycin pharmaffiliates.com. The presence of such impurities is controlled within strict limits to ensure the purity of the final drug product. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to detect and quantify these impurities oup.comnih.gov.
Compound Names
Synthetic Methodologies and Chemical Modifications of N ,n Di Desmethyl Azithromycin
The synthesis and chemical modification of azithromycin (B1666446) analogs, including N',N'-Di(desmethyl) Azithromycin, are intricate processes aimed at exploring new chemical spaces and identifying compounds with potentially enhanced properties. These methodologies often leverage the foundational structure of erythromycin (B1671065) A, a naturally occurring macrolide, and subject it to a series of chemical transformations.
Biotransformation and Metabolic Pathways of Azithromycin Yielding N ,n Di Desmethyl Azithromycin
Identification of N',N'-Di(desmethyl) Azithromycin (B1666446) as an Azithromycin Metabolite
N',N'-Di(desmethyl) Azithromycin is chemically identified as a derivative of Azithromycin where two methyl groups have been removed from the parent molecule. ontosight.ai This process of demethylation is a common metabolic reaction for many drugs. The resulting compound, also referred to as 3'-N,N-Di(desmethyl) Azithromycin or Azithromycin Impurity E, has been documented in scientific literature and chemical databases. nih.gov The identification of this and other metabolites is crucial for understanding the complete pharmacokinetic profile of Azithromycin.
While Azithromycin is largely excreted unchanged, a portion of the administered dose undergoes metabolism. nih.govwikipedia.orgmedex.com.bd The characterization of metabolites like this compound is typically achieved through advanced analytical techniques such as mass spectrometry, which can identify the chemical structures of these modified compounds in biological samples.
Hepatic Metabolism and Biliary Excretion Routes of Azithromycin
The liver is the primary site of Azithromycin metabolism. nih.govdrugbank.com Although in vitro and in vivo studies to fully assess the metabolism of azithromycin have not been extensively performed, it is understood that the drug is processed within this organ before elimination. drugbank.comfda.gov A significant portion of Azithromycin is excreted unchanged in the feces through biliary and transintestinal secretion. nih.gov
Biliary excretion is a major elimination pathway for Azithromycin and its metabolites. wikipedia.orgmedex.com.bddrugbank.com This process involves the transport of the drug from the liver into the bile, which is then released into the small intestine. Studies suggest that P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2) are key transporters involved in the biliary and intestinal excretion of Azithromycin. researchgate.netnih.gov While a majority of the drug is excreted in its original form, the metabolites formed in the liver, including this compound, also follow this excretion route.
Tissue-Specific Distribution and Metabolite Identification (e.g., Kidney)
Azithromycin is known for its extensive and rapid distribution into tissues, leading to significantly higher concentrations in tissues than in plasma. wikipedia.orgmedex.com.bdfda.gov This high tissue penetration is a key characteristic of the drug's pharmacokinetic profile.
While the liver is the main metabolic organ, evidence suggests that metabolites of Azithromycin can be found in other tissues as well. For instance, a study involving rats treated with Azithromycin found both the parent drug and its metabolites in the kidneys. nih.gov This indicates that either the metabolites are distributed to the kidneys after being formed in the liver, or some level of metabolic activity may occur within the kidney itself. The study utilized imaging mass microscopy to reveal the colocalization of Azithromycin and its metabolites with phospholipids (B1166683) in specific regions of the kidney. nih.gov Urinary excretion, however, represents a minor elimination route for Azithromycin, with approximately 6% of an oral dose being recovered as unchanged drug in the urine. wikipedia.orgdrugbank.com
Theoretical Frameworks for Azithromycin Metabolite Pathways
The chemical structure of Azithromycin, a 15-membered azalide macrolide, influences its metabolic fate. nih.gov Unlike other macrolides such as erythromycin (B1671065), Azithromycin is structurally designed to be more stable and less susceptible to certain metabolic pathways. nih.govwikipedia.org The nitrogen atom introduced into the aglycone ring of Azithromycin prevents the type of metabolism that other macrolides undergo. nih.gov
Mechanistic Insights into Biological Activity and Modulation
Impact of Desmethylation on Ribosomal Binding and Protein Synthesis Inhibition
The primary mechanism of action for azithromycin (B1666446) and its analogs is the inhibition of bacterial protein synthesis. nih.govmedex.com.bdnih.gov This is achieved by binding to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. nih.govmedex.com.bdnih.govpharmgkb.org This binding occurs within the polypeptide exit tunnel, effectively blocking the path of newly synthesized peptides and leading to a halt in protein production. nih.govnih.gov
The desmethylation at the N' and N' positions of the desosamine (B1220255) sugar, a key feature of N',N'-Di(desmethyl) azithromycin, can influence the binding affinity of the molecule to the ribosome. While specific binding data for this particular metabolite is limited, studies on other desmethyl macrolide analogs suggest that the presence and position of methyl groups play a role in biological activity. For instance, the removal of certain methyl groups in telithromycin (B1682012), another macrolide, has been shown to impact its antibiotic potency. nih.gov This suggests that the structural change in this compound likely alters its interaction with the ribosomal binding site, potentially affecting its efficacy in inhibiting protein synthesis. Azithromycin itself binds to the 50S ribosomal subunit, interfering with microbial protein synthesis. fda.gov
Altered Antimicrobial Spectrum and Efficacy in Desmethylated Analogs
Azithromycin is known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. nih.govnih.gov However, the antimicrobial efficacy of its metabolites, including this compound, is generally considered to be reduced compared to the parent drug. Hepatic metabolism of azithromycin leads to the formation of inactive metabolites. nih.gov
The structural modifications in desmethylated analogs can lead to a different spectrum of activity. While azithromycin is effective against organisms like Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae, the activity of its desmethylated forms is likely diminished. nih.govmedex.com.bd The specific minimum inhibitory concentrations (MICs) for this compound against various bacterial strains are not extensively documented in publicly available literature, but the general understanding is that metabolic conversion to this form represents a pathway of inactivation.
Role in Bacterial Resistance Mechanisms and Counteraction Strategies
Bacterial resistance to macrolides like azithromycin is a significant clinical concern. nih.govnih.gov The primary mechanisms of resistance include:
Target site modification: Methylation of the 23S rRNA at position A2058, encoded by erm genes, prevents the binding of macrolides to the ribosome. epa.gov
Active efflux: Bacteria can acquire efflux pumps that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. epa.govyoutube.com
Drug inactivation: Enzymatic modification of the antibiotic, such as hydrolysis of the macrolide lactone ring by esterases or phosphorylation by phosphotransferases, can render the drug inactive. epa.gov
The desmethylation of azithromycin to form this compound is a metabolic process in the host, not a bacterial resistance mechanism. However, the study of such analogs can provide insights into the structural requirements for overcoming resistance. For example, research into desmethyl analogs of telithromycin has shown that some modifications can lead to improved activity against resistant strains. nih.gov This highlights the potential for designing new macrolide derivatives that can evade existing resistance mechanisms.
Modulation of Host Immune Responses and Anti-inflammatory Properties
Beyond its direct antimicrobial effects, azithromycin is recognized for its immunomodulatory and anti-inflammatory properties. nih.govnih.govfrontiersin.org It can influence the function of various immune cells, including macrophages and neutrophils, and modulate the production of inflammatory cytokines. nih.govfrontiersin.org Azithromycin has been shown to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway. nih.gov
While the immunomodulatory effects of this compound have not been extensively studied, it is plausible that the structural changes resulting from desmethylation could alter these properties. The interaction of the molecule with host cells and its ability to modulate immune signaling pathways may be different from that of the parent compound.
Effects on Quorum-Sensing and Biofilm Formation
Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including the formation of biofilms. mdpi.comfrontiersin.org Biofilms are communities of bacteria embedded in a self-produced matrix, which can protect them from antibiotics and the host immune system. frontiersin.org
Azithromycin has been shown to interfere with quorum sensing and inhibit biofilm formation in bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.govekb.egnih.gov It can reduce the production of quorum-sensing signal molecules and downregulate the expression of genes involved in motility and biofilm production. mdpi.comekb.eg Specifically, azithromycin has been found to interfere with the synthesis of autoinducers by decreasing the concentration of 3-oxo-C12-HSL and C4-HSL. mdpi.com
The effect of this compound on quorum sensing and biofilm formation is not well-documented. However, given that this activity is often observed at sub-inhibitory concentrations of azithromycin, it is possible that the desmethylated metabolite may retain some of this functionality, even with reduced direct antimicrobial potency.
Structure Activity Relationship Sar Studies of N ,n Di Desmethyl Azithromycin
Correlating Structural Changes (Desmethylation) with Biological Activity
The primary structural change in N',N'-Di(desmethyl) Azithromycin (B1666446) is the conversion of the tertiary amine (dimethylamino group) on the desosamine (B1220255) sugar to a primary amine. This process of N-demethylation is a known metabolic pathway for azithromycin. taylorandfrancis.com Research into the SAR of macrolide antibiotics has consistently shown that modifications to the desosamine sugar can profoundly impact antibacterial potency. Specifically, the removal of the methyl groups from the 3'-N position generally leads to a significant reduction in biological activity. The metabolites of azithromycin, including the desmethylated forms, are considered microbiologically inactive. taylorandfrancis.com This loss of activity suggests that the dimethylamino group is a critical component for the compound's antibacterial efficacy.
Importance of the Desosamine Sugar Moiety in Macrolide Activity
The desosamine sugar is a cornerstone of the biological activity of many macrolide antibiotics, including azithromycin. taylorandfrancis.comnih.gov This amino sugar plays an essential role in the binding of the antibiotic to its target, the 50S subunit of the bacterial ribosome. nih.gov The primary mechanism of action for these drugs is the inhibition of protein synthesis, which is achieved by physically blocking the nascent peptide exit tunnel on the ribosome. mdpi.comrcsb.org
The desosamine sugar extends into the peptidyl transferase center of the ribosome, contributing directly to this blockage. mdpi.com Key interactions, such as a hydrogen bond between the 2'-hydroxyl group of the desosamine sugar and nucleotide A2058 of the 23S rRNA, are crucial for anchoring the antibiotic in its binding site. rcsb.orgnih.gov The presence and specific configuration of the desosamine moiety are so vital that its absence or significant alteration can lead to a dramatic decrease or complete loss of antibacterial activity. mdpi.com
Comparative Analysis with Parent Azithromycin and Other Derivatives
When compared to its parent compound, N',N'-Di(desmethyl) Azithromycin demonstrates significantly reduced antibacterial efficacy. Azithromycin itself is a potent, broad-spectrum antibiotic. duke.edupharmgkb.org Its derivatives, including the mono-demethylated version, N'-(Desmethyl)azithromycin, and the di-demethylated this compound, are primarily regarded as metabolites. nih.govnih.gov
While specific Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains are not extensively published, the established principles of macrolide SAR indicate a substantial loss of potency. The activity generally decreases with the removal of each methyl group.
| Compound | Key Structural Feature | General Antibacterial Activity |
|---|---|---|
| Azithromycin | 3'-N,N-dimethylamino group | High |
| N'-(Desmethyl)azithromycin | 3'-N-methylamino group | Reduced |
| This compound | 3'-N-amino group | Significantly Reduced / Inactive |
Conformational Analysis and Molecular Interactions
The conformation of macrolide antibiotics, both in solution and when bound to the ribosome, is critical for their function. Azithromycin predominantly adopts a "folded-out" conformation. rsc.orgrsc.org This three-dimensional arrangement correctly orients the desosamine and cladinose (B132029) sugars for optimal interaction with the ribosomal binding pocket. rsc.org
The molecular interactions stabilizing azithromycin in the ribosomal exit tunnel are well-characterized. They involve hydrophobic interactions between the lactone ring and a hydrophobic patch on the tunnel wall (formed by nucleotides like A2058, A2059, and U2611), and a crucial hydrogen bond between the 2'-hydroxyl of the desosamine sugar and the N1 atom of A2058. rcsb.orgnih.gov
The removal of the two methyl groups to form this compound alters key properties of the desosamine moiety.
Loss of Hydrophobic Interactions: The methyl groups contribute to favorable hydrophobic interactions within the binding site. Their absence removes these interactions.
Change in Basicity: The conversion from a tertiary amine to a primary amine alters the pKa of the nitrogen atom, which could affect its ionization state and interaction with the typically negatively charged ribosomal environment.
Altered Solvation: The change in the amino group affects its hydration shell, which can influence the energetics of binding to the ribosome.
These changes in molecular interactions and the potential for altered local conformation of the desosamine sugar explain the observed decrease in the biological activity of this compound compared to the parent drug.
Analytical Chemistry Methodologies for N ,n Di Desmethyl Azithromycin
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the analysis of N',N'-Di(desmethyl) Azithromycin (B1666446), providing the necessary selectivity and sensitivity to distinguish it from the parent drug and other related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of azithromycin and its metabolites, including N',N'-Di(desmethyl) Azithromycin. researchgate.net This technique offers high sensitivity and specificity, making it ideal for detecting trace amounts of impurities in complex matrices. For instance, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been reported for the quantitative estimation of azithromycin in human plasma, utilizing a gradient elution with a mobile phase consisting of acetonitrile (B52724) and 50 mM ammonium (B1175870) acetate. ekb.eg While this method focused on the parent drug, its principles are directly applicable to the analysis of its metabolites.
The high sensitivity of LC-MS/MS, with limits of detection reported to be as low as 0.0005 µg/mL for azithromycin, underscores its suitability for impurity profiling. researchgate.net This capability is essential for ensuring that the levels of this compound and other impurities remain within acceptable regulatory limits.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of azithromycin and its related compounds. researchgate.netoup.com Various detectors can be coupled with HPLC to achieve the desired sensitivity and selectivity.
UV Detection: A common approach involves reverse-phase HPLC with UV detection. oup.comnih.gov A validated stability-indicating HPLC method using an Xterra RP C18 column at 50°C with UV detection at 215 nm has been developed to separate and quantify azithromycin and 14 of its related compounds. researchgate.net Another method employs a C18 stationary phase with a mobile phase of phosphate (B84403) buffer and methanol (B129727) (20:80) and UV detection at 210 nm. oup.comresearchgate.net This method was validated according to USP requirements and demonstrated good resolution for impurities and degradation products. oup.comresearchgate.net
Electrochemical Detection (ECD): For impurity analysis of azithromycin formulations, LC with electrochemical detection (LC-ECD) is often the method of choice as specified in the United States Pharmacopeia (USP). antecscientific.com Azithromycin possesses an amine moiety that is electrochemically detectable after HPLC separation. antecscientific.com An HPLC method with electrochemical detection has been described for the measurement of azithromycin and two of its metabolites, 9a-N-desmethylazithromycin and N-desmethylazithromycin, in human tears and plasma. nih.gov
Fluorescence Detection: HPLC with fluorescence detection can also be employed, often requiring pre-column derivatization to make the analyte fluorescent. researchgate.net
The choice of detector depends on the specific requirements of the analysis, including the concentration of the analyte and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While less common than liquid chromatography for this application, gas chromatography-mass spectrometry (GC-MS) can also be utilized for the determination of azithromycin and its related substances. ekb.eg A GC-MS method has been described for the detection of azithromycin residues in biological fluids using single ion monitoring (SIM). ekb.eg This approach typically involves derivatization to increase the volatility and thermal stability of the analyte.
Sample Preparation and Extraction Protocols for Biological and Environmental Matrices
Effective sample preparation is critical for accurate and reliable analysis of this compound, especially in complex biological and environmental samples. The goal is to isolate the analyte of interest from interfering substances.
A common technique is liquid-liquid extraction (LLE). For instance, in one method, azithromycin is extracted from a sample with chloroform (B151607), washed with n-hexane, and then partitioned between chloroform and a phosphate buffer for purification. ekb.eg Another advanced technique is liquid-liquid-liquid microextraction (LLLME), which has been developed for the extraction and determination of azithromycin in biological fluids. researchgate.net This multi-step microextraction technique involves extraction from a basic sample solution into an organic phase, followed by back-extraction into an acidic aqueous microdrop. researchgate.net
Solid-phase extraction (SPE) is another widely used method for sample clean-up and concentration. The choice of the sorbent material is crucial for achieving selective extraction of the target analyte.
For the analysis of tablets, a typical sample preparation involves crushing the tablets, dissolving them in a suitable solvent like acetonitrile, sonicating to ensure complete dissolution, and then diluting to the desired concentration. uspnf.com
Method Validation Parameters: Linearity, Accuracy, Precision, Selectivity, Sensitivity
Analytical methods for the quantification of this compound must be rigorously validated to ensure their reliability. Validation is performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP). oup.comresearchgate.net Key validation parameters include:
Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. For example, a validated HPLC-UV method for azithromycin and its related compounds demonstrated linearity over a range of 2-1800 µg/mL for azithromycin. researchgate.net Another HPLC-UV method showed good linearity for azithromycin over a range of 0.3–2.0 mg/mL. oup.comresearchgate.net
Accuracy: This refers to the closeness of the measured value to the true value. An HPLC-UV method for azithromycin reported an accuracy of 100.5%. oup.comresearchgate.net
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The precision of an HPLC-UV method was reflected by a relative standard deviation (RSD) of replicates of 0.2%. oup.comresearchgate.net
Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. The method must be able to separate this compound from azithromycin and other impurities. oup.comresearchgate.net
Sensitivity: This is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). One HPLC-UV method reported a detection limit of 0.0005 mg/mL for azithromycin. oup.comresearchgate.net
The following table summarizes the validation parameters for a representative HPLC-UV method for the analysis of azithromycin and its related compounds.
| Validation Parameter | Result |
| Linearity Range | 0.3–2.0 mg/mL |
| Accuracy | 100.5% |
| Precision (RSD) | 0.2% |
| Limit of Detection (LOD) | 0.0005 mg/mL |
Use as a Reference Standard in Pharmaceutical Analysis
Certified reference standards of this compound are essential for the accurate identification and quantification of this impurity in pharmaceutical analysis. nih.gov These standards are used to:
Confirm the identity of the impurity peak in a chromatogram by comparing its retention time with that of the reference standard.
Calibrate the analytical instrument to establish a response factor for the impurity.
Determine the concentration of the impurity in a sample by comparing its peak area or height to that of the known concentration of the reference standard.
The availability of well-characterized reference standards is a prerequisite for the development and validation of reliable analytical methods for impurity profiling of azithromycin.
Academic Research Applications and Future Perspectives
Investigating Antimicrobial Resistance Mechanisms
The rise of antimicrobial resistance (AMR) is a global health crisis, and understanding the underlying mechanisms is paramount for developing new therapeutic strategies. N',N'-Di(desmethyl)azithromycin serves as a critical tool in this area. Azithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov However, bacteria have evolved several resistance mechanisms, including target-site modification, active efflux pumps, and enzymatic inactivation. nih.gov
Researchers can utilize N',N'-Di(desmethyl)azithromycin to probe these resistance mechanisms. By comparing its binding affinity to both susceptible and resistant bacterial ribosomes (e.g., those with erm-methylated rRNA), scientists can quantify the role of the N',N'-dimethylamino group of the parent compound in ribosome interaction and evasion of this common resistance mechanism. Studies have identified specific genetic determinants like mph(A), erm(42), and erm(B) that confer resistance to azithromycin (B1666446). nih.gov Investigating how N',N'-Di(desmethyl)azithromycin interacts with bacteria carrying these genes can elucidate the specific structural requirements for substrate recognition by resistance-conferring enzymes and efflux pumps.
Table 1: Research Questions in Antimicrobial Resistance Addressable with N',N'-Di(desmethyl)azithromycin
| Research Area | Specific Question | Potential Impact |
| Target Site Modification | How does the absence of the two methyl groups on the desosamine (B1220255) sugar affect binding to ribosomes with erm methylations? | Understanding the steric and electronic interactions that allow modified ribosomes to prevent macrolide binding. |
| Active Efflux | Is N',N'-Di(desmethyl)azithromycin a better or worse substrate for common macrolide efflux pumps (e.g., Mef/Msr)? | Informing the design of new derivatives that can evade efflux-mediated resistance. |
| Enzymatic Inactivation | Is the compound susceptible to inactivation by macrolide phosphotransferases (mph) or esterases (ere)? | Characterizing the substrate specificity of resistance enzymes. |
Development of Novel Macrolide Derivatives with Enhanced Properties
The chemical structure of N',N'-Di(desmethyl)azithromycin, particularly the presence of a primary amine on the desosamine sugar, makes it an ideal starting scaffold for the synthesis of novel macrolide derivatives. ontosight.aismolecule.com The development of second and third-generation macrolides has historically relied on semi-synthesis from natural products like erythromycin (B1671065). nih.gov Fully synthetic platforms are now enabling the creation of a much wider diversity of macrolide structures. nih.gov
N',N'-Di(desmethyl)azithromycin provides a reactive handle for a variety of chemical modifications that are not readily achievable with azithromycin itself. This primary amine can be targeted for:
Alkylation and Acylation: To introduce novel side chains that can form additional interactions with the ribosomal target or block access by resistance enzymes.
Reductive Amination: To create new secondary and tertiary amine derivatives with altered basicity and pharmacokinetic properties.
Peptide Coupling: To link amino acids or peptides, potentially improving cell penetration or creating targeted delivery systems.
These modifications aim to produce derivatives with enhanced properties, such as increased potency against resistant strains, an expanded antibacterial spectrum, improved oral bioavailability, and a longer half-life. jst.go.jp
Table 2: Potential Modifications of N',N'-Di(desmethyl)azithromycin and Their Desired Outcomes
| Modification Type | Reagents/Conditions | Desired Outcome |
| N-Acylation | Acid chlorides, Anhydrides | Enhanced ribosomal binding, Evasion of efflux |
| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Modified pharmacokinetic profile, Improved cell penetration |
| Sulfonylation | Sulfonyl chlorides | Altered solubility and bioavailability |
| Carbamoylation | Isocyanates | New interactions with the biological target |
Studies in Environmental Chemistry and Ecotoxicology of Antimicrobial Transformation Products
The widespread use of antibiotics leads to their release into the environment through wastewater and agricultural runoff. Once in the environment, parent compounds like azithromycin can be transformed into various metabolites and degradation products, including N',N'-Di(desmethyl)azithromycin. The study of these transformation products is a critical aspect of environmental chemistry and ecotoxicology.
While the parent antibiotics are often the focus of monitoring, their transformation products can also be of concern. These molecules may:
Retain partial or significant antimicrobial activity, contributing to the selection pressure for antibiotic resistance in environmental microorganisms.
Exhibit their own unique toxicological effects on non-target organisms such as algae, invertebrates, and fish.
Be more persistent or mobile in the environment than the parent compound.
Future research in this area will involve developing sensitive analytical methods to detect and quantify N',N'-Di(desmethyl)azithromycin in various environmental matrices, such as river water, sediment, and soil. Furthermore, ecotoxicological studies are needed to assess its impact on aquatic and terrestrial ecosystems and to understand its potential contribution to the environmental resistome.
Exploration of Hybrid Molecules and Conjugates
A promising strategy to combat antimicrobial resistance is the development of hybrid molecules, where two different pharmacophores are covalently linked into a single compound. nih.gov This approach aims to create agents with a dual mechanism of action, synergistic activity, or the ability to overcome resistance to one or both of the parent drugs.
N',N'-Di(desmethyl)azithromycin is a suitable candidate for creating such hybrids. Recent research has demonstrated the synthesis of hybrid molecules by conjugating an azithromycin derivative with other antibiotics like chloramphenicol (B1208) and metronidazole. nih.govmdpi.com These studies found that while conjugation did not always result in synergy against wild-type strains, the new hybrid compounds were able to overcome specific resistance mechanisms, such as that conferred by the inducible ermC gene in E. coli. nih.gov The synthesized hybrids showed a tendency to induce premature ribosome stalling, which could be a key factor in preventing the induction of macrolide resistance phenotypes. nih.gov
Table 3: Examples of Azithromycin Hybrid Concepts
| Conjugated Partner | Rationale | Observed/Potential Advantage | Reference |
| Chloramphenicol | Dual binding sites on the 50S ribosome | Overcoming ermC-mediated resistance | nih.govmdpi.com |
| Metronidazole | Combining aerobic and anaerobic antibacterial activity | Broader spectrum of activity | nih.govmdpi.com |
| Quinolones | Dual mechanism targeting protein and DNA synthesis | Potentially synergistic effect and reduced likelihood of resistance development | mdpi.com |
This field of research considers such hybrid structures a promising direction for developing molecules that can effectively circumvent existing AMR mechanisms. nih.gov
Design and Synthesis of Analogs for Specific Biological Targets
Beyond their antibacterial effects, macrolides like azithromycin are known to possess significant anti-inflammatory and immunomodulatory properties. mdpi.comnih.gov This has led to their use in chronic inflammatory diseases. However, the long-term use is limited by the risk of promoting antibiotic resistance. A major goal in medicinal chemistry is to design macrolide analogs where the antimicrobial and anti-inflammatory activities are uncoupled. nih.gov
N',N'-Di(desmethyl)azithromycin can be a precursor in the synthesis of such specifically targeted analogs. By modifying the structure, it is possible to diminish or abolish binding to the bacterial ribosome while retaining or enhancing the desired secondary activities. For example, research on a different azithromycin analog, 2′-dehydroxy-5″-epi-azithromycin, showed that it was completely devoid of antibacterial activity but retained potent anti-inflammatory effects in models of pulmonary inflammation. mdpi.comnih.gov This was achieved through a radical deoxygenation reaction, demonstrating that specific chemical modifications can profoundly alter the biological activity profile. mdpi.com
The primary amine of N',N'-Di(desmethyl)azithromycin offers a point for diversification to synthesize libraries of analogs. These analogs can then be screened for a variety of biological activities beyond antibiosis, including anti-inflammatory, anti-viral, or anti-cancer effects, opening up new therapeutic possibilities for the macrolide scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
